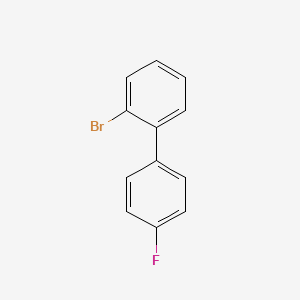

2-Bromo-4'-fluoro-1,1'-biphenyl

Beschreibung

Structural Significance and Research Relevance of Halogenated Biphenyls

Halogenated biphenyls are a class of compounds where one or more hydrogen atoms on the biphenyl (B1667301) framework are replaced by halogens (fluorine, chlorine, bromine, or iodine). The number, type, and position of these halogen atoms profoundly influence the molecule's physical, chemical, and biological properties. The two phenyl rings can rotate around the central carbon-carbon single bond, and the degree of this rotation (the dihedral angle) is heavily influenced by the presence of substituents in the ortho positions (the 2, 2', 6, and 6' positions). nih.gov Large substituents, like bromine atoms, in the ortho position create steric hindrance that forces the rings into a non-planar configuration. nih.gov

This structural variation is critical to their research relevance. For instance, the toxicity of polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs) is highly dependent on their specific congener structure. epa.gov Planar, "dioxin-like" congeners are of particular toxicological concern. nih.gov Conversely, the specific placement of halogens is a key tool in modern synthetic chemistry. Halogen atoms can act as reactive handles for forming new chemical bonds, particularly through metal-catalyzed cross-coupling reactions. pyglifesciences.com This makes halogenated biphenyls valuable building blocks for constructing more complex molecules, including pharmaceuticals and materials for electronic applications. pyglifesciences.comalfa-labotrial.com

Positioning of 2-Bromo-4'-fluoro-1,1'-biphenyl within the Landscape of Substituted Biphenyl Chemistry

This compound, with the CAS number 89346-54-3, is a distinct isomer within the family of brominated and fluorinated biphenyls. Its structure features a bromine atom at the 2-position (ortho) of one phenyl ring and a fluorine atom at the 4'-position (para) of the other.

While specific research detailing the unique properties and reactions of this exact isomer is limited in publicly accessible scientific literature, its structure allows for certain inferences based on general chemical principles.

Asymmetric Substitution: The molecule is asymmetric, which is a common feature in precursors for chiral compounds, which are significant in pharmaceutical development.

Ortho-Bromine Atom: The bromine at the 2-position provides a reactive site for various chemical transformations. pyglifesciences.com It can participate in reactions like Suzuki-Miyaura coupling, a powerful method for creating new carbon-carbon bonds. libretexts.org The ortho placement also induces a non-planar twist in the biphenyl backbone, which can be a deliberate design element in materials science or medicinal chemistry to fine-tune molecular shape and properties. nih.gov

Para-Fluorine Atom: The fluorine atom at the 4'-position is generally more stable and less reactive than the bromine atom. In medicinal chemistry, the inclusion of fluorine can enhance metabolic stability and improve a drug's pharmacokinetic profile. alfa-labotrial.com

Therefore, this compound is chemically positioned as a potentially useful synthetic intermediate or building block. It combines a reactive handle (bromine) with a modifying element (fluorine) in a specific stereochemical arrangement.

Overview of Key Research Areas Pertaining to this compound

Dedicated academic studies focusing exclusively on this compound are not prominent. However, its availability from chemical suppliers suggests its use in organic synthesis. evitachem.comgoogle.com The primary research area for a compound with this structure is as a precursor or intermediate in the synthesis of more complex target molecules.

Potential research applications include:

Pharmaceutical Synthesis: Its structure could serve as a fragment for building larger, biologically active molecules. For instance, it is listed as a related compound to Imidazenil, a benzodiazepine (B76468) derivative, suggesting a possible role as an intermediate in the synthesis of certain classes of pharmaceuticals. musechem.com Bromo-biphenyl structures are known intermediates in the synthesis of various drugs. pyglifesciences.com

Materials Science: Fluorinated biphenyls are of interest for creating liquid crystals, polymers, and materials for organic light-emitting diodes (OLEDs). The specific substitution pattern of this compound could be used to synthesize materials with tailored electronic and physical properties.

While detailed findings are scarce, the compound's structure firmly places it within the realm of synthetic chemistry, where it can be employed as a specialized building block for creating novel compounds.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 89346-54-3 evitachem.com |

| Molecular Formula | C₁₂H₈BrF |

| Molecular Weight | 251.1 g/mol google.com |

| Purity | ≥97% evitachem.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromo-2-(4-fluorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrF/c13-12-4-2-1-3-11(12)9-5-7-10(14)8-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYODPXPHDPGULP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00533545 | |

| Record name | 2-Bromo-4'-fluoro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00533545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89346-54-3 | |

| Record name | 2-Bromo-4'-fluoro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00533545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 4 Fluoro 1,1 Biphenyl

Transition Metal-Catalyzed Coupling Reactions for Biphenyl (B1667301) Formation

The construction of the biaryl framework of 2-bromo-4'-fluoro-1,1'-biphenyl is efficiently achieved using palladium-catalyzed cross-coupling reactions. These methods offer a versatile and powerful tool for connecting two distinct aryl fragments. The Suzuki-Miyaura, Negishi, Stille, and Kumada couplings are among the most significant and widely utilized of these transformations for creating sp²-sp² carbon-carbon bonds. nih.govnih.gov

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in the synthesis of biphenyl derivatives, valued for its mild reaction conditions, functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents. nih.gov The reaction typically involves the palladium-catalyzed coupling of an organohalide with an organoboron species, such as a boronic acid or ester, in the presence of a base. nih.govyonedalabs.com For the synthesis of this compound, the primary approach involves the reaction between 1-bromo-2-fluorobenzene and 4-fluorophenylboronic acid.

The scope of the Suzuki-Miyaura reaction for producing fluorinated biphenyls is broad, but not without limitations. The synthesis of highly fluorinated biphenyls can be challenging due to the electron-poor nature of the substrates. acs.org In the case of this compound, both coupling partners contain electron-withdrawing fluorine atoms, which can influence reactivity. The position of substituents on the aryl halide partner is also a critical factor; ortho-substituted substrates, such as 1-bromo-2-fluorobenzene, can present steric challenges that may affect reaction efficiency. nih.gov

Furthermore, the reaction's functional group tolerance, while generally high, must be considered. nih.gov Although the target molecule itself has limited functionality, the presence of sensitive groups on more complex starting materials could necessitate protection strategies or careful selection of reaction conditions. A significant side reaction that can limit the yield is the homocoupling of the boronic acid reagent. acs.org

The success of the Suzuki-Miyaura coupling for synthesizing this compound hinges on the careful optimization of the catalytic system, which includes the palladium source, ligand, base, and solvent. A variety of palladium sources, both homogeneous and heterogeneous, have been employed for the synthesis of fluorinated biphenyls. ugr.esmdpi.com

The choice of ligand is paramount, as it influences the stability and reactivity of the palladium catalyst and can be key to preventing side reactions. acs.orgorganic-chemistry.org Electron-rich and sterically hindered phosphine (B1218219) ligands are often used to enhance the efficiency of reactions involving unactivated or sterically demanding aryl halides. nih.gov For instance, studies on polyfluorinated biphenyls have shown that ligands containing dicyclohexylphosphine (PCy₂) moieties can be effective in minimizing unwanted homocoupling side products. acs.org The selection of the base (e.g., K₂CO₃, K₃PO₄) and solvent system (e.g., dioxane/water, 2-MeTHF) also plays a crucial role in the reaction's outcome. nih.govacs.org

Below is a table summarizing representative catalytic systems used in the Suzuki-Miyaura synthesis of fluorinated biphenyls.

| Palladium Source | Ligand | Base | Solvent System | Key Findings |

| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | K₃PO₄ | Water:Dioxane | Effective for coupling various arylboronic acids with brominated aromatics. acs.org |

| Pd₂ (dba)₃ | XPhos, SPhos, RuPhos | Na₂CO₃ | Toluene | Ligand choice is critical for yield and prevention of side products in electron-poor systems. acs.org |

| Pd Nanoparticles | None (supported on G-COOH) | K₂CO₃ | Ethanol/Water | Heterogeneous catalyst shows good conversion rates and reusability. ugr.esmdpi.com |

| CataXCium A Pd G3 | Buchwald Palladacycle | K₃PO₄ | 2-MeTHF | Uniquely effective for couplings on substrates with ortho-bromoanilines. nih.gov |

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. yonedalabs.comruhr-uni-bochum.de

Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide (1-bromo-2-fluorobenzene) to a coordinatively unsaturated palladium(0) complex. This step forms a square planar palladium(II) intermediate, where the aryl group and the halide are bonded to the metal center. ruhr-uni-bochum.de

Transmetalation : The organoboron reagent (4-fluorophenylboronic acid), activated by the base, transfers its organic group to the palladium(II) complex. The base facilitates the formation of a more nucleophilic boronate species, which then exchanges its aryl group for the halide on the palladium center. This results in a diorganopalladium(II) intermediate.

Reductive Elimination : In the final step, the two organic ligands on the palladium(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of this compound. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. yonedalabs.com

While the Suzuki-Miyaura coupling is prevalent, other palladium- or nickel-catalyzed reactions are also highly effective for the synthesis of halogenated biphenyls and could be applied to the formation of this compound.

Negishi Coupling : This reaction involves the coupling of an organohalide with an organozinc reagent. wikipedia.orgorganic-chemistry.org The Negishi coupling is known for its high reactivity and excellent functional group tolerance, often superior to that of Grignard-based couplings. jk-sci.comthermofisher.com The synthesis of the target compound could be achieved by reacting 1-bromo-2-fluorobenzene with a pre-formed (4-fluorophenyl)zinc halide.

Stille Coupling : The Stille reaction utilizes an organotin (stannane) reagent as the nucleophilic partner. wikipedia.orgorganic-chemistry.org This method is exceptionally versatile and tolerates a wide array of functional groups due to the stability of organostannanes to air and moisture. wikipedia.orgyoutube.com However, a significant drawback is the high toxicity of the tin reagents and byproducts. organic-chemistry.org The target molecule could be synthesized via the coupling of 1-bromo-2-fluorobenzene with (4-fluorophenyl)tributylstannane.

Kumada Coupling : As one of the earliest developed cross-coupling methods, the Kumada coupling employs a Grignard reagent (organomagnesium) or an organolithium reagent. organic-chemistry.orgwikipedia.org It is a powerful tool for C-C bond formation, though the high reactivity of the organometallic reagent makes it less tolerant of sensitive functional groups like esters or ketones. chem-station.com The synthesis could proceed by reacting 1-bromo-2-fluorobenzene with 4-fluorophenylmagnesium bromide, typically using a nickel or palladium catalyst. wikipedia.org

Suzuki-Miyaura Cross-Coupling for this compound Synthesis

Alternative Synthetic Routes to the this compound Scaffold

Beyond transition metal-catalyzed cross-coupling, alternative synthetic strategies can be employed. One notable method begins with ortho-fluoroaniline, which is first brominated to produce 4-bromo-2-fluoroaniline (B1266173). google.comguidechem.com This intermediate can then undergo a diazotization reaction, followed by a coupling reaction (such as a Gomberg-Bachmann reaction) to form the biphenyl structure.

In this sequence, the 4-bromo-2-fluoroaniline is treated with a nitrite (B80452) source, such as sodium nitrite or isopropyl nitrite, in an acidic medium to generate an in-situ diazonium salt. google.com This reactive intermediate is then coupled with an aromatic partner, in this case, benzene (B151609), to yield this compound. This pathway avoids the use of organometallic reagents required for cross-coupling reactions. google.com

Diazotization and Aryl Coupling Reactions

A foundational method for the synthesis of unsymmetrical biaryls involves the diazotization of an aromatic amine followed by a coupling reaction with another aromatic compound. This approach, known generally as the Gomberg-Bachmann reaction, allows for the formation of a C-C bond between two aryl rings. acs.orgorgsyn.org

In the context of this compound, a plausible pathway would start with an appropriately substituted bromoaniline, such as 2-bromoaniline (B46623). The process begins with the conversion of the primary aromatic amine to a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is itself generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5°C). orgsyn.org

The resulting diazonium salt is a highly reactive intermediate. In the Gomberg-Bachmann reaction, this salt is then reacted with a second aromatic compound, in this case, fluorobenzene (B45895), often in a two-phase system with a base like sodium hydroxide. orgsyn.org The reaction proceeds through a radical mechanism to form the desired biphenyl structure. While historically significant, yields for this reaction can be modest due to the formation of side products. acs.org

A related synthesis for the isomeric compound 4-bromo-2-fluorobiphenyl (B126189) starts with 2-fluoro-4-bromoaniline. google.com This precursor is treated with a diazotizing agent like isopropyl nitrite in the presence of a copper(I) catalyst to facilitate the coupling reaction. google.com

| Reactant 1 | Reactant 2 | Key Reagents | Reaction Type | Reference |

| 2-Bromoaniline | Fluorobenzene | NaNO₂, HCl, NaOH | Gomberg-Bachmann | orgsyn.org |

| 2-Fluoro-4-bromoaniline | Benzene | Isopropyl nitrite, CuCl | Diazotization/Coupling | google.com |

This table presents illustrative examples of diazotization and aryl coupling reactions for synthesizing related halogenated biphenyls.

Development of Environmentally Benign and Sustainable Synthetic Protocols (e.g., Green Chemistry Methods)

Modern synthetic chemistry places a strong emphasis on the development of environmentally friendly and sustainable processes. For the synthesis of this compound and related compounds, this has led to the exploration of methods that reduce waste, avoid harsh reagents, and utilize more benign solvents, such as water. mdpi.comresearchgate.net

Suzuki-Miyaura Cross-Coupling: The Suzuki-Miyaura coupling is a cornerstone of modern C-C bond formation and a preferred method for biphenyl synthesis due to its mild conditions and high tolerance for various functional groups. researchgate.netgre.ac.uktcichemicals.com This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid. tcichemicals.com For this compound, this could involve reacting 1-bromo-2-iodobenzene with 4-fluorophenylboronic acid or 2-bromophenylboronic acid with 1-bromo-4-fluorobenzene.

Efforts to make this process "greener" include the use of water as a solvent and the development of recyclable catalysts. mdpi.com For instance, palladium nanoparticles supported on materials like graphene have been shown to effectively catalyze Suzuki-Miyaura reactions for preparing fluorinated biphenyls, with the catalyst being recoverable and reusable for multiple cycles. mdpi.com Research has also demonstrated efficient Suzuki-Miyaura couplings performed "on water" at room temperature, often without the need for ligands or other additives, significantly improving the environmental profile of the synthesis. researchgate.net

| Aryl Halide | Arylboronic Acid | Catalyst | Solvent | Key Feature | Reference |

| 1-Bromo-2-iodobenzene | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | Toluene/Water/Ethanol | High yield cross-coupling | chemicalbook.com |

| 1-Bromo-3,4-difluorobenzene | Various arylboronic acids | Pd(PPh₃)₄ | Dioxane/Water | Synthesis of fluorinated biphenyls | acs.org |

| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | Not specified | Heterogeneous, recyclable catalyst | mdpi.com |

| Iodo/Bromo-Ar-SO₂F | Various arylboronic acids | Pd(OAc)₂ | Water | "On-water", room temperature | researchgate.net |

This table summarizes various Suzuki-Miyaura coupling conditions, highlighting greener approaches for the synthesis of related biphenyl compounds.

Photocatalytic Methods: Another green chemistry approach involves the use of photocatalysis. For the synthesis of the related compound 2-bromo-4'-chloro-1,1'-biphenyl, a method has been developed that uses visible light to drive the coupling reaction. patsnap.com In this process, aniline (B41778) and p-chloroiodobenzene are reacted in the presence of a photocatalyst like fluorescein or rhodamine and a cobalt co-catalyst, using a mixed acetonitrile/water solvent system and irradiation with green LED light. patsnap.com This method avoids the need for stoichiometric harsh reagents and utilizes light as a clean energy source.

Synthesis of Key Halogenated Biphenyl Intermediates and Precursors

A common precursor for halogenated biphenyls is a substituted aniline. guidechem.com For example, the synthesis of 4-bromo-2-fluorobiphenyl starts with o-fluoroaniline. google.com This starting material is first brominated to introduce the bromine atom at the desired position, yielding 2-fluoro-4-bromoaniline. A patented method describes achieving this by reacting o-fluoroaniline with elemental bromine in dichloromethane, using tetrabutylammonium bromide as a phase-transfer catalyst. google.com This approach is presented as a cost-effective alternative to using N-bromosuccinimide (NBS) as the brominating agent. google.com

Once the halogenated aniline precursor is formed, it can then be used in subsequent diazotization and coupling reactions as described in section 2.2.1.

| Starting Material | Reagent | Catalyst | Solvent | Product | Reference |

| o-Fluoroaniline | Bromine (Br₂) | Tetrabutylammonium bromide | Dichloromethane | 2-Fluoro-4-bromoaniline | google.com |

| p-Bromoaniline | Hydrochloric acid, Sodium nitrite | - | Water | p-Bromobenzenediazonium chloride | orgsyn.org |

This table outlines the synthesis of key halogenated precursors used in the preparation of biphenyl compounds.

Chemical Reactivity and Functionalization of 2 Bromo 4 Fluoro 1,1 Biphenyl

Reactivity at the Bromo-Substituent

The bromine atom on the biphenyl (B1667301) scaffold is the more reactive site for a variety of transformations, primarily due to the weaker carbon-bromine bond compared to the carbon-fluorine bond.

While direct nucleophilic aromatic substitution (SNAAr) on an unactivated aryl bromide is generally challenging, the bromine atom can be replaced by heteroatom nucleophiles, such as amines and thiols, typically through transition-metal-catalyzed processes. These reactions, like the Buchwald-Hartwig amination, provide efficient pathways to form carbon-nitrogen and carbon-sulfur bonds. The reactivity of the C-Br bond is significantly higher than the C-F bond in these catalytic cycles, allowing for selective functionalization.

Research has shown that in the presence of both bromine and fluorine on an aromatic ring, the bromine is preferentially substituted. nih.gov This selectivity is attributed to the lower bond dissociation energy of the C-Br bond (around 80 kcal/mol) compared to the C-F bond (around 126 kcal/mol). nih.gov

The bromo-substituent is an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures.

The bromine atom of 2-Bromo-4'-fluoro-1,1'-biphenyl readily participates in carbon-carbon bond-forming reactions. For instance, Suzuki-Miyaura coupling with boronic acids or their esters allows for the introduction of new aryl or alkyl groups at the 2-position. Similarly, Sonogashira coupling with terminal alkynes can be employed to install alkynyl moieties. These reactions are foundational in medicinal chemistry and materials science for the synthesis of complex organic molecules. The selective activation of the C-Br bond over the C-F bond is a key advantage in these transformations. nih.gov

Table 1: Examples of Carbon-Carbon Bond Forming Reactions

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | 2-Aryl-4'-fluoro-1,1'-biphenyl |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 2-Alkynyl-4'-fluoro-1,1'-biphenyl |

| Heck Coupling | Alkene, Pd catalyst, Base | 2-Alkenyl-4'-fluoro-1,1'-biphenyl |

| Stille Coupling | Organostannane, Pd catalyst | 2-Alkyl/Aryl-4'-fluoro-1,1'-biphenyl |

Beyond C-N and C-S bond formation via nucleophilic substitution, the bromo group can also be transformed to form bonds with other heteroatoms. For example, Buchwald-Hartwig amination and etherification reactions, catalyzed by palladium or copper, allow for the introduction of a wide range of amine and alcohol functionalities. These methods are highly valued for their broad substrate scope and functional group tolerance. The use of alcohols or amines as nucleophiles in such reactions leads to the formation of corresponding aryl ether and aniline (B41778) derivatives. nih.gov

Further Cross-Coupling Transformations of the Bromine Atom

Reactivity at the Fluoro-Substituent

The fluorine atom in this compound is generally less reactive than the bromine atom towards many common transformations due to the high strength of the carbon-fluorine bond.

Nucleophilic aromatic substitution (SNAAr) of fluorine is a significant reaction in the synthesis of aromatic compounds. nih.gov The high electronegativity of fluorine can activate the aromatic ring towards nucleophilic attack, particularly when there are electron-withdrawing groups positioned ortho or para to it. libretexts.org In the case of this compound, the biphenyl system itself can influence the electron density of the fluorinated ring.

The mechanism of SNAAr typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the fluoride (B91410) ion. libretexts.org While fluoride is not the best leaving group in terms of its anion stability in some contexts, the rate-determining step is often the initial nucleophilic attack, which is facilitated by the electron-withdrawing nature of fluorine. stackexchange.com

Recent advancements have shown that even unactivated fluoroarenes can undergo nucleophilic substitution. nih.gov For instance, organic photoredox catalysis has enabled the nucleophilic defluorination of electron-neutral and electron-rich fluoroarenes under mild conditions with various nucleophiles like azoles, amines, and carboxylic acids. nih.gov It has been demonstrated that in certain photoredox-catalyzed reactions, a C-Br bond can be tolerated while the C-F bond is selectively functionalized. nih.gov

Table 2: Comparison of Halogen Reactivity in Nucleophilic Aromatic Substitution

| Halogen | Electronegativity | Bond Strength (kcal/mol) | Leaving Group Ability (in protic solvents) |

|---|---|---|---|

| F | 3.98 | ~126 | Good |

| Cl | 3.16 | ~96 | Moderate |

| Br | 2.96 | ~80 | Good |

| I | 2.66 | ~65 | Excellent |

Influence of Fluorine on Electron Density and Reactivity Profiles

The chemical reactivity of this compound is significantly modulated by the electronic properties of its halogen substituents. The fluorine atom at the 4'-position, in particular, exerts a profound influence on the electron density distribution across the biphenyl system. Fluorine is the most electronegative element, and its presence leads to a strong inductive electron-withdrawing effect (-I effect). researchgate.net This effect decreases the electron density of the aromatic ring to which it is attached, thereby deactivating it towards electrophilic attack.

Table 1: Comparison of Electronic Properties of Fluorine and Bromine Substituents

| Property | Fluorine | Bromine |

| Pauling Electronegativity | 3.98 | 2.96 |

| Inductive Effect (-I) | Strong | Moderate |

| Resonance Effect (+R) | Weak | Moderate |

| Overall Effect on Ring | Strong Deactivation | Moderate Deactivation |

| Directing Influence | Ortho, Para-directing | Ortho, Para-directing |

Electrophilic Aromatic Substitution on the Biphenyl Rings of this compound

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic compounds. For this compound, the outcome of such reactions is determined by the combined directing effects of the bromo, fluoro, and phenyl substituents, as well as the relative activation/deactivation of the two rings. wikipedia.org

The fundamental mechanism involves the attack of an electrophile on one of the aromatic rings to form a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate. pearson.com The aromaticity is then restored by the loss of a proton from the site of attack.

Ring Reactivity and Regioselectivity:

Ring Deactivation: Both rings are deactivated by their respective halogen substituents. As fluorine is more electronegative than bromine, the 4'-fluoro-substituted ring is more strongly deactivated and therefore less susceptible to electrophilic attack than the 2-bromo-substituted ring.

Directing Effects: Electrophilic attack will preferentially occur on the less deactivated (bromo-substituted) ring. The substituents on this ring are the bromine atom at C2 and the 4'-fluorophenyl group at C1. Both halogens and phenyl groups are ortho-, para-directors. wikipedia.orgpearson.com

The bromine atom at C2 directs incoming electrophiles to the C4 and C6 positions.

The phenyl group at C1 directs towards its ortho (C2, C6) and para (C4) positions.

Predicted Substitution Pattern: Considering the combined directing influences, the most likely positions for electrophilic substitution are C4 and C6 of the bromo-substituted ring. Steric hindrance from the adjacent phenyl group might slightly disfavor the C6 position compared to the C4 position. Substitution on the highly deactivated fluoro-substituted ring is significantly less favorable.

Table 2: Analysis of Directing Effects for Electrophilic Aromatic Substitution on the Bromo-Substituted Ring

| Position on Bromo-Ring | Influence from C1-Phenyl Group | Influence from C2-Bromo Group | Combined Effect |

| C3 | Meta | Ortho | Possible, but less favored |

| C4 | Para (Activating) | Meta | Favored |

| C5 | Meta | Para (Activating) | Possible, but less favored |

| C6 | Ortho (Activating) | Meta | Favored (potential steric hindrance) |

Oxidation and Reduction Pathways of this compound

The oxidation and reduction of this compound can proceed through several pathways, depending on the reaction conditions and reagents employed.

Oxidation: Halogenated biphenyls are generally resistant to chemical oxidation due to the deactivating nature of the halogen substituents. The C-F bond is particularly strong, making the fluorinated ring highly resistant to oxidative degradation. scbt.com

Metabolic Oxidation: In biological systems, oxidation can occur via cytochrome P450 enzymes. Studies on similar halobiphenyls show that hydroxylation is a primary metabolic route, with a preference for para-hydroxylation. nih.gov For this compound, this would suggest potential formation of hydroxylated metabolites, although the ortho-bromo substitution might slow the rate of metabolism compared to para-substituted isomers. nih.gov

Combustion/High-Temperature Oxidation: Under harsh conditions like high-temperature combustion, the molecule undergoes fragmentation. Studies on the similar 4-bromo-4'-chlorobiphenyl show that gas-phase oxidation can produce a variety of smaller halogenated aromatic compounds, as well as toxic byproducts like mixed halogenated dibenzofurans. researchgate.netcdu.edu.au

Reduction: Reduction reactions typically target the carbon-halogen bond, with the C-Br bond being significantly more susceptible to cleavage than the stronger C-F bond.

Hydrodebromination: A common reduction pathway is the selective removal of the bromine atom to yield 4'-fluoro-1,1'-biphenyl. This hydrodehalogenation can be achieved using various reducing agents. For instance, related bromo-fluorobiphenyls have been successfully reduced via radical pathways, using systems like sodium hydride in 1,4-dioxane (B91453) to replace the bromine with a hydrogen atom.

Reductive Coupling: The C-Br bond can also participate in reductive coupling reactions, often mediated by transition metals.

Table 3: Summary of Potential Oxidation and Reduction Pathways

| Transformation | Pathway | Conditions | Primary Product(s) |

| Oxidation | Metabolic Hydroxylation | Enzymatic (e.g., Cytochrome P450) | Hydroxylated derivatives |

| Oxidation | High-Temperature Oxidation | Combustion | Fragmentation, smaller halogenated aromatics, HBr, HF |

| Reduction | Hydrodebromination | Chemical reducing agents (e.g., NaH) | 4'-fluoro-1,1'-biphenyl |

Spectroscopic and Advanced Structural Characterization of 2 Bromo 4 Fluoro 1,1 Biphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise connectivity and spatial arrangement of atoms in 2-Bromo-4'-fluoro-1,1'-biphenyl. Analysis of ¹H, ¹³C, and ¹⁹F spectra provides a complete picture of the molecule's structure.

The ¹H NMR spectrum of this compound is expected to show a complex pattern of signals in the aromatic region, typically between 7.0 and 8.0 ppm. Due to the lack of symmetry, all eight aromatic protons are chemically non-equivalent and should, in principle, give rise to eight distinct signals. However, some signals may overlap.

The protons on the brominated ring (H3, H4, H5, H6) and the fluorinated ring (H2', H3', H5', H6') will exhibit splitting patterns (multiplicities) dictated by spin-spin coupling with their neighbors.

Brominated Ring: The protons on this ring will show coupling to adjacent protons (³JHH), typically in the range of 7-9 Hz for ortho coupling and 1-3 Hz for meta coupling.

Fluorinated Ring: The protons on the 4'-fluoro-substituted ring (H2', H3', H5', H6') will show coupling not only to adjacent protons but also to the ¹⁹F nucleus. Protons ortho to the fluorine (H3', H5') are expected to show a ³JHF coupling of approximately 8-10 Hz, while protons meta to the fluorine (H2', H6') will exhibit a smaller ⁴JHF coupling of about 4-6 Hz. This results in more complex splitting patterns, often appearing as triplets or doublet of doublets.

Table 1: Predicted ¹H NMR Chemical Shift Ranges and Multiplicities for this compound

| Proton Assignment | Predicted δ (ppm) | Expected Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| H3, H4, H5, H6 | 7.20 - 7.80 | d, t, dd | JHH ≈ 7-9 (ortho), 1-3 (meta) |

| H2', H6' | 7.30 - 7.60 | dd, t | JHH ≈ 8-9, ⁴JHF ≈ 4-6 |

| H3', H5' | 7.00 - 7.30 | t, dd | JHH ≈ 8-9, ³JHF ≈ 8-10 |

Note: These are estimated values. Actual chemical shifts and coupling constants can vary based on solvent and experimental conditions.

The proton-decoupled ¹³C NMR spectrum is expected to display 12 distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are influenced by the bromine and fluorine substituents. The key feature of the ¹³C NMR spectrum of this compound is the presence of carbon-fluorine (C-F) coupling. The ¹⁹F nucleus (spin I=½) couples with carbon nuclei over one or more bonds, providing valuable structural information. magritek.comblogspot.com

¹JCF: The largest coupling is observed between the fluorine and the carbon it is directly attached to (C4'). This one-bond coupling constant is typically large, in the range of 240-260 Hz, resulting in a doublet for the C4' signal. magritek.com

²JCF: Two-bond coupling occurs between the fluorine and the ortho carbons (C3' and C5'). This coupling constant is smaller, generally between 20-30 Hz, splitting the signals for these carbons into doublets.

³JCF: Three-bond coupling to the meta carbons (C2' and C6') is also observed, with a typical magnitude of 7-10 Hz.

⁴JCF: Four-bond coupling to the ipso-carbon (C1') is generally the smallest, around 1-4 Hz.

The signals for the carbons in the brominated ring will appear as singlets in a standard proton-decoupled spectrum. The C-Br bond will shift the C2 signal downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts and C-F Coupling for this compound

| Carbon Assignment | Predicted δ (ppm) | Expected Multiplicity (due to C-F coupling) | Coupling Constant (Hz) |

|---|---|---|---|

| C1, C2, C3, C4, C5, C6 | 122 - 142 | Singlet | N/A |

| C1' | ~135 | d | ⁴JCF ≈ 1-4 |

| C2', C6' | ~130 | d | ³JCF ≈ 7-10 |

| C3', C5' | ~116 | d | ²JCF ≈ 20-30 |

| C4' | ~163 | d | ¹JCF ≈ 240-260 |

Note: Chemical shifts are approximate. The carbon attached to bromine (C2) is expected to be in the 122-125 ppm range.

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion. wikipedia.org For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine atom in the molecule.

The chemical shift of the fluorine signal provides information about its electronic environment. For a fluorine atom on a benzene (B151609) ring, the chemical shift is typically observed in the range of -100 to -120 ppm relative to a CFCl₃ standard. alfa-chemistry.com

The multiplicity of this signal will be a multiplet, likely a triplet of triplets, due to coupling with the ortho protons (H3', H5') with a ³JHF of ~8-10 Hz and the meta protons (H2', H6') with a ⁴JHF of ~4-6 Hz. This fine structure confirms the position of the fluorine atom on the biphenyl (B1667301) scaffold. huji.ac.il

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of the molecule, offering a "fingerprint" that is unique to its structure and the functional groups it contains.

The IR spectrum provides valuable information about the functional groups present. For this compound, the spectrum can be divided into the functional group region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).

Key expected absorption bands include:

Aromatic C-H Stretching: Weak to medium bands are expected just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). libretexts.org

Aromatic C=C Stretching: Several medium to sharp bands are characteristic of the benzene rings, appearing in the 1450-1600 cm⁻¹ region. vscht.cz A prominent band around 1585-1600 cm⁻¹ is typical for biphenyl systems.

C-F Stretching: A strong, characteristic absorption band for the aryl-fluoride bond is expected in the 1200-1270 cm⁻¹ range.

C-Br Stretching: The carbon-bromine stretching vibration is expected to appear as a medium to strong band in the low-frequency region, typically between 500-600 cm⁻¹.

Out-of-Plane (OOP) C-H Bending: Strong bands in the 675-900 cm⁻¹ region are characteristic of the substitution pattern on the aromatic rings. The 1,2-disubstituted (ortho) brominated ring and the 1,4-disubstituted (para) fluorinated ring will have distinct OOP bending vibrations.

An IR spectrum for the isomer 4-bromo-4'-fluoro-1,1'-biphenyl shows characteristic aromatic absorptions and strong bands in the C-F stretching region, providing a comparative reference. nist.gov

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3030 | Medium to Weak |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Sharp |

| C-F Stretch | 1270 - 1200 | Strong |

| C-H Out-of-Plane Bend | 900 - 675 | Strong |

Raman spectroscopy is complementary to IR spectroscopy and is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in characterizing the carbon skeleton.

Key applications and expected observations:

Inter-ring C-C Stretch: A prominent and characteristic Raman band for biphenyl and its derivatives is the inter-ring (C1-C1') stretching vibration. This mode is often observed around 1280-1300 cm⁻¹. acs.orgresearchgate.net Its exact position can be sensitive to the substituents and the dihedral angle between the two phenyl rings.

Ring Breathing Modes: Symmetric "breathing" vibrations of the phenyl rings, which are often weak in the IR spectrum, typically give rise to strong, sharp bands in the Raman spectrum, commonly found near 1000 cm⁻¹.

Substituent-Induced Bands: The C-F and C-Br bonds will also have characteristic Raman signals, although they are often weaker than the skeletal modes. Studies on chlorobiphenyl isomers have shown that the position of halogen-sensitive bands can be used to distinguish between them. researchgate.net

The analysis of these characteristic Raman bands would help confirm the biphenyl structure and provide insights into the conformational properties of the molecule in its ground state.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns upon ionization. For this compound (C₁₂H₈BrF), the molecular weight is 251.09 g/mol .

In a typical electron ionization (EI) mass spectrometry experiment, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation. The fragmentation of halogenated biphenyls is influenced by the nature and position of the halogen substituents.

The primary fragmentation pathways expected for this compound would likely involve the cleavage of the carbon-bromine bond, which is generally weaker than the carbon-fluorine and carbon-carbon bonds. The presence of bromine is also readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (due to the ⁷⁹Br and ⁸¹Br isotopes).

Key expected fragmentation patterns include:

Loss of a Bromine Radical: The molecular ion would readily lose a bromine radical (•Br) to form a stable fluorobiphenyl cation.

Loss of a Fluorine Radical: Cleavage of the C-F bond is also possible, though typically less favorable than C-Br cleavage.

Biphenyl Ring Fragmentation: Subsequent fragmentation of the biphenyl backbone could occur, leading to smaller aromatic cations.

A hypothetical fragmentation pattern is outlined in the table below. The m/z (mass-to-charge ratio) values for the key fragments can be predicted based on the molecular structure.

| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) | Notes |

|---|---|---|---|

| [M]⁺• | [C₁₂H₈BrF]⁺• | 251/253 | Molecular ion with characteristic bromine isotopic pattern. |

| [M-Br]⁺ | [C₁₂H₈F]⁺ | 171 | Loss of a bromine radical. |

| [M-HBr]⁺• | [C₁₂H₇F]⁺• | 170 | Loss of a hydrogen bromide molecule. |

| [M-F]⁺ | [C₁₂H₈Br]⁺ | 232/234 | Loss of a fluorine radical. |

| [C₆H₄F]⁺ | Fluorophenyl cation | 95 | Cleavage of the biphenyl bond. |

| [C₆H₄Br]⁺ | Bromophenyl cation | 155/157 | Cleavage of the biphenyl bond. |

X-ray Diffraction Analysis for Solid-State Molecular Structure and Conformational Insights

For this compound, the presence of a bromine atom at the ortho position (C2) is expected to induce significant steric strain, forcing the two phenyl rings to adopt a non-planar conformation. In the gas phase, biphenyl itself has a dihedral angle of approximately 44°. The introduction of bulky ortho substituents generally increases this angle to minimize steric repulsion.

A hypothetical set of crystallographic parameters for this compound, based on common crystal systems for organic molecules, is presented below for illustrative purposes.

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| a (Å) | ~ 7-10 |

| b (Å) | ~ 5-8 |

| c (Å) | ~ 12-15 |

| β (°) | ~ 90-105 (for monoclinic) |

| Dihedral Angle (°) | Expected to be > 45° |

The solid-state conformation provides a snapshot of the molecule's structure under the influence of crystal packing forces. This conformation may differ from the preferred conformation in solution or in the gas phase, where the molecule is free from such constraints.

Advanced Spectroscopic Techniques for Conformational and Chiral Analysis of Biphenyls

Due to the steric hindrance caused by the ortho-bromine substituent, this compound has the potential to exhibit atropisomerism. Atropisomers are stereoisomers that arise from restricted rotation around a single bond, where the rotational barrier is high enough to allow for the isolation of individual conformers. If the substitution pattern on the biphenyl rings is asymmetric, these atropisomers can be chiral and exist as a pair of enantiomers.

Advanced spectroscopic techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful tools for studying the conformation and absolute configuration of chiral molecules.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. Each vibrational mode of a chiral molecule can have a corresponding VCD signal, which is highly sensitive to the three-dimensional arrangement of atoms. By comparing the experimental VCD spectrum with quantum chemical calculations, the absolute configuration of a chiral atropisomeric biphenyl can be determined.

Electronic Circular Dichroism (ECD): ECD is the differential absorption of left and right circularly polarized ultraviolet-visible light. The electronic transitions of a chiral chromophore, such as the biphenyl system, give rise to ECD signals. The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the helicity (P or M) of the twisted biphenyl backbone, and thus can be used to assign the absolute configuration of the atropisomers.

The application of these techniques to this compound would first require the resolution of the potential enantiomers, for example, by chiral chromatography. Subsequent VCD or ECD analysis of the separated enantiomers would provide definitive information about their absolute stereochemistry and preferred solution-phase conformation.

The table below summarizes the potential application of these advanced spectroscopic techniques to the study of this compound.

| Technique | Information Provided | Expected Outcome for this compound |

|---|---|---|

| Vibrational Circular Dichroism (VCD) | Absolute configuration of chiral atropisomers. Detailed conformational information in solution. | If chiral, distinct VCD spectra for each enantiomer would allow for the assignment of their absolute stereochemistry. |

| Electronic Circular Dichroism (ECD) | Absolute configuration based on the helicity of the biphenyl system. | The sign of the Cotton effect corresponding to the biphenyl chromophore would indicate the preferred helical twist (P or M) of the enantiomers. |

Computational and Theoretical Investigations of 2 Bromo 4 Fluoro 1,1 Biphenyl

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the structural and electronic properties of molecules. nih.gov These methods have become a standard approach for assessing the characteristics of organic compounds, including halogenated biphenyls. nih.govtci-thaijo.org DFT calculations, often using basis sets like B3LYP/6-311++G(d,p), are employed to determine the ground state optimized structure and to understand reactivity trends. mdpi.comnih.gov

The electronic structure of a molecule is fundamental to its chemical reactivity. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The HOMO represents the ability to donate an electron, while the LUMO, as an electron acceptor, signifies the ability to receive an electron. globalresearchonline.netresearchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and chemical activity; a smaller gap suggests higher reactivity and charge transfer interactions within the molecule. globalresearchonline.net

For related halogenated aromatic compounds, DFT calculations have been used to determine these properties. For example, the HOMO-LUMO energy gap for 1,4-dibromo-2,5-difluorobenzene (B1294941) was calculated to be 5.444 eV. globalresearchonline.net Such calculations for 2-Bromo-4'-fluoro-1,1'-biphenyl would reveal how the specific placement of the bromine and fluorine atoms influences the electron density distribution and the molecule's susceptibility to electrophilic or nucleophilic attack. nih.govglobalresearchonline.net The molecular electrostatic potential (MEP) map is another tool used to visualize the charge distribution and predict reactive sites. globalresearchonline.netresearchgate.net In MEP analysis, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while positive regions (blue) are prone to nucleophilic attack. researchgate.net

Research Applications of 2 Bromo 4 Fluoro 1,1 Biphenyl and Its Derived Scaffolds

Advanced Materials Science and Engineering

The unique arrangement of atoms in 2-bromo-4'-fluoro-1,1'-biphenyl and its derivatives makes them highly suitable for creating advanced materials with tailored properties. The rigid biphenyl (B1667301) structure is a common motif in materials designed for electronic and optical applications, and the specific halogen substituents provide chemists with tools to fine-tune the material's performance.

The this compound scaffold is a key intermediate in the synthesis of organic electronic materials. The bromine atom is particularly important as it can be readily replaced through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to build larger, conjugated systems. acs.orgnih.gov These extended π-systems are fundamental to the function of organic semiconductors and the emissive layers in Organic Light-Emitting Diodes (OLEDs).

Fluorinated biphenyl compounds are desirable in materials science for applications like liquid crystal displays, organic solar cells, and molecular wires due to the high stability of the carbon-fluorine bond and fluorine's ability to modify electronic properties. nih.gov By starting with a scaffold like this compound, researchers can systematically construct complex molecules with precise electronic characteristics. For instance, related halogenated biphenyls are listed as OLED materials, highlighting the importance of this structural class in the field. samaterials.com The synthesis of novel fluorinated biphenyls via these coupling reactions is an active area of research aimed at developing new materials for high-performance electronics. nih.govlbl.gov

| Derivative Class | Synthetic Utility | Application Area | Key Feature |

|---|---|---|---|

| Fluorinated Biphenyls | Building blocks for larger conjugated systems via cross-coupling reactions (e.g., Suzuki). acs.orgnih.gov | Organic Semiconductors, OLEDs. nih.govsamaterials.com | Tunable electronic properties and enhanced stability from C-F bonds. nih.gov |

| Halogenated Biphenyls | Intermediates for creating complex organic compounds. | Advanced polymers and materials with specific optical properties. | Reactive sites (e.g., Bromine) for synthetic elaboration. |

The incorporation of fluorine atoms into liquid crystal (LC) molecules has a profound impact on their physical properties, such as dielectric anisotropy, viscosity, and mesophase behavior. researchgate.netresearchgate.net The this compound scaffold provides a fluorinated biphenyl core, a common structural element in calamitic (rod-shaped) liquid crystals.

Research has shown that lateral fluorination—the placement of fluorine atoms on the side of the molecular core—significantly influences the formation of various liquid crystal phases, including the recently discovered ferroelectric nematic (NF) phase. nih.govbldpharm.com The position and number of fluorine substituents can promote or suppress certain smectic or nematic phases, allowing for the precise design of materials for advanced liquid crystal displays (LCDs). researchgate.netnih.gov For example, fluorination can increase the temperature range of a liquid crystal phase and enhance properties like polarization. acs.org While direct use of this compound itself as an LC is not typical, its derivatives, created by replacing the bromine with other functional groups, are prime candidates for components in sophisticated LC mixtures. researchgate.net

| Fluorination Effect | Impact on Liquid Crystal Properties | Reference Finding |

|---|---|---|

| Phase Stability | Increases the temperature at which ferroelectric phases appear. nih.gov Can broaden the temperature window of the LC phase. acs.org | Fluorinated biphenyl derivative 4-F-BDC shows a higher solid-to-LC phase transition temperature compared to its non-fluorinated analog. acs.org |

| Phase Type | The position of the fluorine substituent can determine whether smectic or nematic phases are favored. nih.gov | Fluorination on one ring of a biphenyl unit can promote smectic phases, while fluorination on the other can favor the ferroelectric nematic (NF) phase. nih.gov |

| Physical Properties | Modifies dielectric anisotropy, optical anisotropy, and viscoelastic properties. researchgate.net | The small size and high polarity of fluorine allow for tailoring of key physical parameters for display applications. researchgate.net |

The rigid and well-defined structure of this compound makes it an attractive building block for creating porous materials. After chemical modification, typically by converting the bromine atom into another functional group like a carboxylic acid, the resulting molecule can serve as a "linker" or "strut" in the construction of Metal-Organic Frameworks (MOFs).

MOFs are crystalline materials composed of metal ions or clusters connected by organic linkers, known for their exceptionally high surface areas and tunable porosity. nih.gov Fluorinated linkers are of particular interest as they can impart specific properties to the MOF, such as hydrophobicity (water-repellence). rsc.org For example, MOFs constructed with fluorinated dicarboxylic acid linkers have shown enhanced hydrophobicity, making them suitable for applications like oil-water separation. rsc.org While this compound is a precursor, its derivative, biphenyl-dicarboxylic acid, is a common linker in MOF synthesis. researchgate.netresearchgate.net The fluorine atom from the original scaffold can be strategically used to control the surface properties of the final framework material.

Similarly, the concept of using rigid, and often contorted, building blocks is central to the design of Polymers of Intrinsic Microporosity (PIMs). These polymers derive their porosity from an inefficient packing of their stiff polymer chains. Biphenyl units are common components in PIMs, and a precursor like this compound could be used to synthesize monomers for creating fluorinated PIMs with tailored gas separation or sorption properties.

Chemical Biology and Pharmaceutical Lead Discovery (Academic Research Perspective)

In the realm of academic research focused on drug discovery and chemical biology, small, well-defined molecular scaffolds are essential starting points for developing new biologically active compounds. This compound offers a robust and adaptable platform for these endeavors.

The this compound structure serves as a core scaffold from which a diverse library of more complex molecules can be synthesized. Its utility lies in the ability to perform selective chemistry at different positions on the biphenyl rings. The bromine atom acts as a versatile chemical handle for introducing new fragments and functional groups through reactions like Suzuki, Buchwald-Hartwig, or Sonogashira couplings.

This modular approach allows researchers to systematically build "hybrid" molecules, combining the fluorobiphenyl core with other pharmacophores or bioactive moieties. A related compound, 4-Bromo-2-fluorobiphenyl (B126189), is noted as an intermediate in the synthesis of non-steroidal anti-inflammatory drugs. google.comguidechem.com This highlights the role of such scaffolds in constructing pharmaceutically relevant molecules. The fluorinated biphenyl moiety itself is of interest in medicinal chemistry because the inclusion of fluorine can enhance metabolic stability, binding affinity, and membrane permeability of a drug candidate. nih.gov Researchers can use this scaffold to create novel compounds for screening against a wide array of biological targets.

A central activity in medicinal chemistry is understanding the Structure-Activity Relationship (SAR)—how the specific structure of a molecule relates to its biological activity. The this compound scaffold is an excellent tool for systematic SAR studies.

Starting from this common core, chemists can synthesize a series of analogues where the bromine atom is replaced with various substituents. Each new molecule can then be tested for its affinity towards a specific biological target, such as an enzyme or a cell surface receptor. By comparing the activities of the different analogues, researchers can deduce which chemical properties (e.g., size, electronics, hydrogen-bonding capacity) at that position are critical for binding and efficacy. A study on a series of 4'-bromo-[1,1'-biphenyl]-4-yl methanone (B1245722) derivatives against Mycobacterium tuberculosis demonstrated this principle. nih.gov The study analyzed how changing a substituent (X) on a phenyl ring affected the antimycobacterial activity, finding that derivatives where X was chlorine, bromine, or a nitro group were the most active. nih.gov This type of systematic exploration is crucial for optimizing a lead compound into a potent and selective drug candidate.

| Scaffold | Variable Substituent (X) | Observed Activity |

|---|---|---|

| 4'-bromo-[1,1'-biphenyl]-4-yl 4-X-phenyl methanone | -Cl, -Br, -NO₂ | Most active derivatives against M. tuberculosis in the series. |

| Other substituents | Showed moderate to low activity. |

Studies on the Influence of Halogenation on the Behavior of Organic Compounds in Biological Systems

Halogenation is a fundamental strategy in drug discovery and lead optimization, with approximately half of all molecules in high-throughput screening containing halogens. rsc.org The introduction of halogen atoms like bromine and fluorine into an organic scaffold, such as the biphenyl core, significantly alters its physicochemical properties and subsequent behavior in biological systems. rsc.orgresearchgate.net

Halogen atoms participate in a wide range of noncovalent interactions, including halogen bonds (C-X⋯O) and hydrogen bonds (C-X⋯H), which can be crucial for ligand-protein binding. rsc.org The nature of these interactions varies with the halogen; heavier halogens like bromine and chlorine tend to form linear interactions with oxygen atoms, while fluorine exhibits different behavior in its interactions. rsc.org The widespread use of halogenated compounds has led to global environmental distribution, prompting research into their biological interactions and metabolic pathways. nih.gov

The study of how microorganisms degrade halogenated compounds has led to the discovery of various dehalogenating enzymes that remove halogens through different mechanisms. nih.govresearchgate.net Conversely, over 3,500 naturally occurring organohalogens are known, produced by biological halogenation processes involving enzymes like haloperoxidases and FADH2-dependent halogenases. nih.govresearchgate.net Understanding these natural halogenation and dehalogenation reactions provides a framework for designing molecules with specific biological activities and metabolic fates. nih.gov

Strategies for Modulating Metabolic Stability via Fluorination for Enhanced Research Tools

A primary application of fluorination in medicinal chemistry is to enhance a compound's metabolic stability. bohrium.com By strategically placing a fluorine atom at a metabolically vulnerable site on a molecule, researchers can block cytochrome P450-catalyzed oxidation, thereby prolonging the compound's half-life. nih.gov This strategy is critical for transforming promising lead compounds into viable drug candidates. bohrium.comnih.gov

The introduction of fluorine can profoundly influence a molecule's pharmacokinetic and physicochemical properties, including its potency, membrane permeability, and metabolic stability. researchgate.net Fluorine's high electronegativity and binding affinity can enhance metabolic resilience and alter a compound's interaction with target proteins. researchgate.net

A key example involves the nonsteroidal anti-inflammatory drug flurbiprofen (B1673479), a close structural analog of the subject compound. Studies using the fungus Cunninghamella elegans as a model for drug metabolism demonstrated that fluorination at the 4'-position of the biphenyl ring rendered the compound inactive to oxidative transformation. nih.gov This highlights the effectiveness of targeted fluorination in improving metabolic stability.

Research on atypical dopamine (B1211576) transporter (DAT) inhibitors has also utilized this strategy. Modifications to a series of bis(4-fluorophenyl) derivatives showed that certain structural changes could significantly improve metabolic stability in rat liver microsomes while retaining the desired pharmacological profile. nih.gov

| Compound/Derivative Class | Modification Strategy | Observed Effect on Metabolic Stability | Reference |

|---|---|---|---|

| Flurbiprofen Analogues | Fluorination at the 4'-position | Rendered the drug inactive to oxidative transformation by Cunninghamella elegans. | nih.gov |

| Flurbiprofen Analogues | Fluorination at 2' or 3' positions | Resulted in slower oxidation compared to the parent drug. | nih.gov |

| Atypical DAT Inhibitors | Replacement of piperazine (B1678402) with a piperidine (B6355638) ring in bis(4-fluorophenyl) derivatives | Showed improved metabolic stability in rat liver microsomes. | nih.gov |

Agrochemical Innovation and Development

The biphenyl scaffold is a privileged structure in the design of new agrochemicals, particularly herbicides and other pesticides. The substitution pattern on the biphenyl rings allows for fine-tuning of activity, selectivity, and resistance-breaking properties.

Design of Potential Herbicidal Agents based on Biphenyl Derivatives

Biphenyl derivatives have been instrumental in the development of novel herbicides, especially those targeting acetohydroxyacid synthase (AHAS), an essential enzyme in plants. bohrium.comnih.gov Weed resistance to existing AHAS inhibitors is a major agricultural challenge, driving the search for new chemical entities. bohrium.comnih.gov

In one study, a series of pyrimidine-biphenyl hybrids were designed and synthesized. bohrium.comnih.gov Several of these compounds demonstrated potent inhibitory activity against Arabidopsis thaliana AHAS, significantly exceeding that of commercial herbicides. These compounds also exhibited excellent post-emergence herbicidal activity across a broad spectrum of weeds, including those resistant to other AHAS inhibitors. bohrium.comnih.gov This highlights the potential of the biphenyl motif in creating next-generation herbicides to combat resistance. bohrium.comnih.gov Other research has focused on designing bromo-p-hydroxybenzamides and indole-3-carboxylic acid derivatives, which have also shown promising herbicidal effects. researchgate.net

| Compound | Target | Key Finding | Herbicidal Activity | Reference |

|---|---|---|---|---|

| Pyrimidine-biphenyl hybrid 4bb | A. thaliana AHAS | Inhibitory constant (Ki) of 0.02 µM, much lower than controls bispyribac (B138428) (0.54 µM) and flumetsulam (B1672885) (0.38 µM). | Excellent post-emergence activity at 37.5-150 g/ha; effective against resistant weeds. | bohrium.comnih.gov |

| Pyrimidine-biphenyl hybrid 4aa | A. thaliana AHAS | Inhibitory constant (Ki) of 0.09 µM. | Excellent post-emergence activity at 37.5-150 g/ha; effective against resistant weeds. | bohrium.comnih.gov |

| Bromo-p-hydroxybenzamides (e.g., 10d, 10h) | Weed root and shoot growth | Inhibition rates of up to 96% for the root of rape (B. napus) at 100 mg/L. | Maintained >90% inhibition rates even at a lower concentration of 10 mg/L. | researchgate.net |

Development of Novel Pesticidal Compounds

The structural versatility of biphenyl derivatives extends to the development of a wide range of pesticidal compounds beyond herbicides. The principles of structure-activity relationship and metabolic resistance that apply to herbicides are also relevant for creating novel insecticides and fungicides. researchgate.net For instance, research into matrinic/oxymatrinic amide derivatives has shown their potential as insecticidal and acaricidal agents. researchgate.net The biphenyl framework serves as a robust starting point for creating libraries of compounds to be screened for various pesticidal activities, aiming to find molecules with new modes of action or improved environmental profiles.

Catalysis and Ligand Development

The rigid yet conformationally adjustable nature of the biphenyl backbone makes it a cornerstone in the field of catalysis, particularly for developing chiral ligands used in asymmetric synthesis.

Utilization as Ligands in Transition Metal-Catalyzed Reactions, including Asymmetric Catalysis

Axially chiral biphenyls are a critical class of ligands for transition metal-catalyzed reactions that require precise three-dimensional control to produce enantiomerically pure products. The development of new and adjustable chiral biphenyl ligands is a continuous effort in organic synthesis. nih.gov

Recent research has focused on designing biphenyl ligands where substituents at various positions can be adjusted to optimize catalytic efficiency and selectivity for specific reactions. nih.gov These ligands have been successfully applied in several model reactions, including asymmetric additions to aldehydes and palladium-catalyzed asymmetric cycloadditions. nih.gov The ability to fine-tune the steric and electronic properties of the biphenyl ligand is crucial for achieving high yields and enantioselectivity. nih.gov Furthermore, biphenyl derivatives themselves can be substrates in novel transition metal-catalyzed reactions, such as the iron-catalyzed synthesis of triazines from 4-(2,2-difluorovinyl)-1,1'-biphenyl, demonstrating the scaffold's reactivity and utility in constructing complex molecules. acs.orgacs.org

Development of New Catalytic Systems Incorporating Biphenyl Moieties

The biphenyl framework, characterized by its two phenyl rings, provides a robust and sterically influential backbone for the construction of ligands, particularly phosphine (B1218219) ligands, which are crucial components of many transition-metal catalysts. The substitution pattern on these rings plays a critical role in modulating the electronic and steric environment of the catalytic center, thereby influencing the outcome of the catalyzed reaction. The presence of a bromine atom at the 2-position and a fluorine atom at the 4'-position of the 1,1'-biphenyl structure offers distinct advantages for both the synthesis of the catalyst and its subsequent performance.

The bromine atom serves as a convenient handle for introducing the desired coordinating group, typically a phosphine moiety, through well-established cross-coupling methodologies. This allows for the direct and regioselective attachment of the ligating atom to the biphenyl scaffold. The fluorine atom, on the other hand, can influence the electronic properties of the ligand through its electron-withdrawing nature, which in turn can impact the reactivity of the metal center in the final catalyst.

A pertinent example of the application of a related bromobiphenyl phosphine in catalysis involves the synthesis of a dichlorobis(4'-bromobiphenyl-4-yl)diphenylphosphine platinum(II) complex. In this instance, the organic ligand, Br(C₆H₄)₂P(C₆H₅)₂, was reacted with potassium tetrachloroplatinate(II) to yield the platinum complex. Subsequent spectral analysis confirmed the structure of the synthesized complex. This platinum complex demonstrated notable catalytic activity in Suzuki and Heck coupling reactions, highlighting the potential of such biphenyl phosphine-based systems in facilitating carbon-carbon bond formation. chemrevlett.com The performance of this catalyst was evaluated under various conditions, including different temperatures, solvents, bases, and catalyst loadings, to determine the optimal parameters for the coupling reactions. chemrevlett.com

While this example utilizes a 4'-bromobiphenyl derivative, the underlying principle of employing a brominated biphenyl as a precursor to a catalytically active phosphine ligand is directly applicable to this compound. The strategic placement of the bromine and fluorine atoms in this compound provides a unique combination of a reactive site for ligand synthesis and an electronic modifier, making it a promising candidate for the development of the next generation of highly efficient and selective catalysts for a broad range of organic transformations. Further research focusing on the direct utilization of this specific fluorinated biphenyl precursor is anticipated to yield novel catalytic systems with enhanced performance characteristics.

Emerging Research Frontiers and Future Perspectives for 2 Bromo 4 Fluoro 1,1 Biphenyl

Development of More Sustainable and Greener Synthetic Strategies

The synthesis of biphenyl (B1667301) derivatives has traditionally relied on methods that, while effective, often involve harsh conditions, expensive reagents, and the generation of significant waste. The future of synthesizing 2-Bromo-4'-fluoro-1,1'-biphenyl is increasingly tied to the principles of green chemistry, aiming for processes that are more cost-effective, safer, and environmentally benign.

Future research is focused on optimizing well-established methods like the Suzuki-Miyaura coupling, which is a powerful tool for forming the crucial carbon-carbon bond in biphenyl systems. acs.orgnih.gov Advances in this area aim to use more efficient palladium catalysts at lower loadings, employ water as a reaction solvent, and utilize milder reaction conditions. acs.org Another avenue involves replacing expensive or hazardous reagents. For instance, some modern methods for preparing related brominated fluorobiphenyls have shifted from using N-bromosuccinimide to elemental bromine, which is a more fundamental and lower-cost chemical raw material. google.com

Beyond incremental improvements, the exploration of entirely novel green synthetic protocols is a major frontier. Methodologies such as microwave-assisted synthesis, ultrasound-mediated reactions, and solvent-free grinding techniques are being investigated for a wide range of organic molecules. nih.gov These approaches can dramatically reduce reaction times, energy consumption, and the need for volatile organic solvents. nih.gov

Table 1: Comparison of Synthetic Strategy Paradigms

| Strategy | Conventional Approach | Emerging Green Approach | Key Advantages of Green Approach |

|---|---|---|---|

| Catalysis | High-loading metal catalysts | Low-loading, high-efficiency catalysts (e.g., advanced Pd complexes) | Reduced metal waste, lower cost |

| Reagents | Use of hazardous or expensive reagents (e.g., N-bromosuccinimide) | Use of fundamental, less hazardous reagents (e.g., Br₂) | Improved safety, lower cost google.com |

| Solvents | Often requires anhydrous organic solvents (e.g., benzene (B151609), THF) | Aqueous media, recyclable solvents, or solvent-free conditions | Reduced environmental impact, enhanced safety nih.gov |

| Energy | Prolonged heating with conventional methods | Microwave irradiation, ultrasonication | Faster reaction times, lower energy consumption nih.gov |

The application of these green principles to the specific synthesis of this compound could lead to a highly efficient, economical, and sustainable manufacturing process, making the compound more accessible for advanced research and commercial applications.

Exploration of Novel Reactivity Patterns and Multi-Component Functionalization

The functional groups of this compound—the carbon-bromine bond and the electron-rich, fluorinated aromatic system—offer significant potential for novel chemical transformations. Future research will move beyond simple cross-coupling reactions to explore more complex and efficient ways to build molecular complexity from this scaffold.

A key area of this exploration is in multi-component reactions (MCRs). MCRs are one-pot processes where three or more reactants combine to form a product that incorporates all or most of the starting materials. organic-chemistry.orgtcichemicals.com This approach is highly atom-economical and efficient, avoiding the need for isolating intermediates. nih.govacsgcipr.org The biphenyl structure of the target compound is particularly relevant, as MCRs have been used to generate macrocycles with atropisomerism (chirality arising from restricted rotation) around a biphenyl axis. nih.gov The development of MCRs that utilize this compound as a key building block could open pathways to novel, complex molecules with unique three-dimensional structures for applications in drug discovery and materials science.

Furthermore, chemists are exploring novel reactivity induced by the specific arrangement of atoms in fluoroarenes. For example, fluorine-directed intramolecular cyclization strategies have been developed that proceed under mild, metal-free conditions. acs.org Applying such concepts to this compound could lead to unexpected and valuable chemical transformations, yielding new classes of heterocyclic or polycyclic aromatic compounds.

Integration of Advanced Characterization Techniques with Artificial Intelligence for Data Interpretation

As chemists synthesize more complex molecules derived from this compound, the challenge of unambiguously determining their structures grows. The integration of advanced analytical techniques with artificial intelligence (AI) and machine learning (ML) represents a paradigm shift in chemical characterization.

Multiscale Computational Modeling of Biphenyl Systems for Predictive Design

Computational chemistry is evolving from a tool for explaining observed results to a powerful engine for predictive design. For a molecule like this compound, multiscale computational modeling offers the ability to predict its behavior across different levels of complexity, from the electronic to the systemic. nih.govnih.govresearchgate.net

At the most fundamental level, quantum mechanical (QM) methods like Density Functional Theory (DFT) can be used to understand the electronic structure and predict the reactivity of the molecule. acs.org This allows researchers to forecast which parts of the molecule are most likely to react, guiding the design of new synthetic pathways.

At a larger scale, molecular docking and molecular dynamics (MD) simulations can predict how this compound or its derivatives might interact with biological targets, such as proteins or enzymes. This in silico approach is invaluable for drug discovery, allowing for the rational design and prioritization of compounds before they are ever synthesized. nih.gov For example, computational studies on other fluorinated biphenyls have been used to predict their potential as endocrine-disrupting compounds by modeling their binding to nuclear hormone receptors. nih.gov

Finally, at the systems level, network toxicology and other large-scale models can predict the potential metabolic fate or environmental impact of the compound and its derivatives. nih.gov By integrating these different computational scales, researchers can build a holistic, predictive model of a molecule's properties, accelerating the design of new biphenyl-based drugs, materials, and agrochemicals.

Table 2: Scales of Computational Modeling for Biphenyl Systems

| Modeling Scale | Computational Method(s) | Information Gained for this compound | Application |

|---|---|---|---|

| Quantum/Molecular | Quantum Mechanics (QM), Density Functional Theory (DFT) | Electron distribution, bond energies, reaction mechanisms, spectral properties | Predicting chemical reactivity, designing synthetic routes acs.org |

| Macromolecular | Molecular Docking, Molecular Dynamics (MD) | Binding affinity and mode to a target protein, conformational changes | Structure-based drug design, identifying potential biological activity nih.gov |

| Systems | Network Toxicology, Quantitative Structure-Activity Relationship (QSAR) | Predicted metabolic pathways, potential toxicity, environmental fate | Risk assessment, prioritizing lead compounds for development nih.gov |

Synergistic Applications in Interdisciplinary Research Beyond Current Scope

The true future potential of this compound lies in its application in interdisciplinary research, bridging chemistry with biology, medicine, and materials science. The fluorinated biphenyl scaffold is a privileged structure in medicinal chemistry, and its derivatives are poised for significant impact. researchgate.netnih.gov

One of the most promising areas is in the development of new therapeutic agents. The core structure is closely related to the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen (B1673479), which is 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid. mdpi.commdpi.com Researchers are now using this biphenyl fragment as a building block to create novel hybrid molecules. By coupling the flurbiprofen scaffold to other pharmacophores, such as coumarins or amphetamines, scientists aim to create new chemical entities with potentially synergistic or entirely new biological activities. mdpi.commdpi.com The introduction of fluorine is known to enhance metabolic stability and binding affinity, making fluorinated compounds like this compound highly attractive starting points for drug discovery programs. researchgate.net